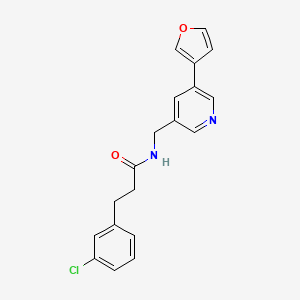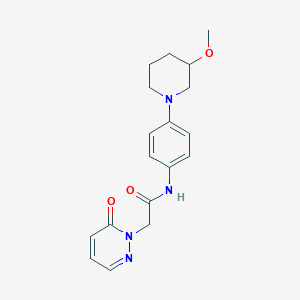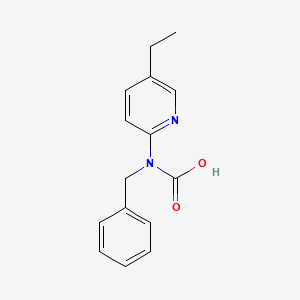
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as JNJ-40411813, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of pyrazinylpiperidine compounds and has shown promising results in preclinical studies.
Mecanismo De Acción
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a selective inhibitor of the protein kinase C epsilon (PKCε) isoform. PKCε is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone binds to the ATP-binding site of PKCε and inhibits its activity, leading to a decrease in the downstream signaling pathways.
Biochemical and physiological effects:
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been shown to have anti-inflammatory and anti-oxidant effects in preclinical models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been shown to have anxiolytic and analgesic effects in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several advantages for lab experiments, including its high selectivity for PKCε, its well-defined mechanism of action, and its promising preclinical results. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous media and its relatively low yield of synthesis.
Direcciones Futuras
There are several future directions for research on 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. One area of research is the development of more efficient synthesis methods to improve the yield of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. Another area of research is the optimization of its pharmacokinetic properties to improve its bioavailability and tissue distribution. In addition, further studies are needed to evaluate the safety and efficacy of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in clinical trials for the treatment of various diseases. Finally, there is a need for more detailed studies on the downstream signaling pathways affected by PKCε inhibition to better understand the mechanism of action of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.
Métodos De Síntesis
The synthesis of 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves a multi-step process that starts with the reaction of pyrazine-2-carboxylic acid with 3-chloropiperidine in the presence of a base. The resulting intermediate is then reacted with 1H-pyrrole-1-carbaldehyde to form 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. The overall yield of the synthesis is around 30%.
Aplicaciones Científicas De Investigación
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been studied extensively in preclinical models for its potential use in the treatment of various diseases. It has shown promising results in the treatment of inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease. In addition, 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has also been studied for its potential use as an analgesic and anxiolytic.
Propiedades
IUPAC Name |
1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-18-7-1-2-8-18)19-9-3-4-13(11-19)21-14-10-16-5-6-17-14/h1-2,5-8,10,13H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTODSJYUJOKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-Acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B2947574.png)
![Methyl 3-{4-[(2,2-dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2947576.png)
![3-[(4-chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2947577.png)



![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)
![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)
![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)


